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Compound of Interest

Compound Name:
4-Bromo-2-methoxy-6-

methylphenol

Cat. No.: B1338921 Get Quote

A comprehensive spectroscopic comparison of 4-bromo-2-methoxy-6-methylphenol and its

isomers is crucial for researchers, scientists, and drug development professionals in ensuring

the correct identification and purity of these compounds. This guide provides a detailed

analysis of their spectroscopic properties, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols. Due to

the limited availability of published experimental data for all isomers of 4-bromo-2-methoxy-6-
methylphenol, this guide will focus on the available data for closely related analogs and

provide a framework for their comparative analysis.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-bromo-2-methoxyphenol, a

closely related compound, to provide a foundational reference. Data for specific isomers of 4-
bromo-2-methoxy-6-methylphenol will be added as it becomes available.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Spectral Data for 4-Bromo-2-methoxyphenol
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.00-6.97 m - Aromatic-H

6.80 d 8.24 Aromatic-H

5.51 s - OH

3.88 s - OCH₃

Note: Data obtained from CDCl₃ as the solvent.[1]

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Spectral Data for 4-Bromo-2-methoxyphenol

Chemical Shift (δ) ppm Assignment

147.23 C-O

144.91 C-OH

124.19 Aromatic C-H

115.75 Aromatic C-H

114.18 Aromatic C-Br

111.57 Aromatic C-H

56.16 OCH₃

Note: Data obtained from CDCl₃ as the solvent.[1]

Mass Spectrometry Data
Table 3: Mass Spectrometry Data for 4-Bromo-2-methoxyphenol
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m/z Interpretation

204 [M+2]⁺

202 [M]⁺

187 [M-CH₃]⁺

Note: Data obtained via GC-MS with electron ionization (EI) at 70 eV.[2]

Experimental Protocols
Detailed methodologies are essential for the accurate acquisition of spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃).

Instrumentation: Use a 400 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum with a pulse angle of 45°, a

relaxation delay of 2 seconds, and 16 scans.

¹³C NMR Acquisition: Obtain the carbon NMR spectrum with complete proton decoupling.

Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and coupling

constants.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, use the KBr pellet method by mixing a small amount

of the compound with dry potassium bromide and pressing it into a thin pellet. Alternatively,

dissolve the sample in a solvent like chloroform and cast a thin film on a salt plate.

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
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Data Analysis: Analyze the spectrum to identify characteristic absorption bands

corresponding to the functional groups present.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent such as

methanol or dichloromethane.

Instrumentation: Inject the sample into a gas chromatograph coupled to a mass

spectrometer (GC-MS).

Data Acquisition: Operate the mass spectrometer in electron ionization (EI) mode with a

standard ionization energy of 70 eV. Acquire the mass spectrum over a suitable mass range

(e.g., m/z 40-300).

Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and

structure of the compound.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of

isomers of 4-bromo-2-methoxy-6-methylphenol.
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Caption: Workflow for the spectroscopic comparison of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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